molecular formula C8H9F2NS B14333434 1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione CAS No. 105980-64-1

1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione

Cat. No.: B14333434
CAS No.: 105980-64-1
M. Wt: 189.23 g/mol
InChI Key: PQLMBANGPQADHD-UHFFFAOYSA-N
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Description

1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a thione group and a difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione typically involves the reaction of pyridine derivatives with difluoropropylating agents under controlled conditions. One common method includes the use of difluoropropyl halides in the presence of a base to facilitate the substitution reaction on the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The difluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The difluoropropyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-(1,3-Difluoropropan-2-yl)pyridine: Lacks the thione group but has similar difluoropropyl substitution.

    Pyridine-4(1H)-thione: Lacks the difluoropropyl group but contains the thione group.

Uniqueness: 1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione is unique due to the combination of the thione and difluoropropyl groups, which confer distinct chemical and biological properties

Properties

105980-64-1

Molecular Formula

C8H9F2NS

Molecular Weight

189.23 g/mol

IUPAC Name

1-(1,3-difluoropropan-2-yl)pyridine-4-thione

InChI

InChI=1S/C8H9F2NS/c9-5-7(6-10)11-3-1-8(12)2-4-11/h1-4,7H,5-6H2

InChI Key

PQLMBANGPQADHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=CC1=S)C(CF)CF

Origin of Product

United States

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